molecular formula C8H8N4O2 B1597180 4-(1-Methylhydrazino)-3-nitrobenzonitrile CAS No. 130200-95-2

4-(1-Methylhydrazino)-3-nitrobenzonitrile

Cat. No. B1597180
M. Wt: 192.17 g/mol
InChI Key: SFZHGIKFLKHDHX-UHFFFAOYSA-N
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Description

4-(1-Methylhydrazino)-3-nitrobenzonitrile, also known as MNBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 218.18 g/mol.

Scientific Research Applications

Thermophysical Properties

A thermophysical study of nitrobenzonitriles, including 4-(1-Methylhydrazino)-3-nitrobenzonitrile, was conducted to understand their behavior across different temperatures. This study, conducted by Jiménez et al. (2002), focused on measuring the heat capacities, enthalpies, and entropies of fusion processes for these compounds, revealing critical information about their phase transitions and thermal stability (Jiménez et al., 2002).

Chemical Reactions and Synthesis

Research by Fischer and Greig (1973) explored the nitration of dimethylbenzonitriles, including reactions related to 4-(1-Methylhydrazino)-3-nitrobenzonitrile. Their study provides insights into the formation of specific dienes and the rearrangement of nitro-groups in these compounds, contributing to the understanding of their synthesis and chemical behavior (Fischer & Greig, 1973).

Hydrogenation Studies

Koprivova and Červený (2008) investigated the hydrogenation of various nitrobenzonitriles, including 4-(1-Methylhydrazino)-3-nitrobenzonitrile. Their study highlighted the effects of different solvents and the position of nitro groups on the hydrogenation process, providing valuable information for chemical synthesis and modification of these compounds (Koprivova & Červený, 2008).

Vibrational Spectroscopy Analysis

The vibrational properties of chloro-nitrobenzonitriles, closely related to 4-(1-Methylhydrazino)-3-nitrobenzonitrile, were studied by Sert et al. (2013). This research provides an understanding of the molecular structure and behavior of these compounds under different conditions, using techniques like FT-IR and Raman spectroscopy (Sert, Çırak, & Ucun, 2013).

Solubility and Molecular Structure Studies

The solubility of nitrobenzonitriles in various solvents was examined by Wanxin et al. (2018), providing crucial data for understanding the solubility behavior of compounds like 4-(1-Methylhydrazino)-3-nitrobenzonitrile in different chemical environments (Wanxin et al., 2018).

Electron-Withdrawing Effects

A study by Graneek et al. (2018) on the electron-withdrawing effects in nitrobenzonitriles, including 4-nitrobenzonitrile, sheds light on how substituents like nitro groups can influence the overall molecular structure and properties (Graneek, Bailey, & Schnell, 2018).

properties

IUPAC Name

4-[amino(methyl)amino]-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-11(10)7-3-2-6(5-9)4-8(7)12(13)14/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZHGIKFLKHDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)C#N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380310
Record name 4-(1-Methylhydrazinyl)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Methylhydrazino)-3-nitrobenzonitrile

CAS RN

130200-95-2
Record name 4-(1-Methylhydrazinyl)-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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